Home > Products > Screening Compounds P93512 > Antiviral agent 8
Antiviral agent 8 -

Antiviral agent 8

Catalog Number: EVT-14046169
CAS Number:
Molecular Formula: C36H38F2O4
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antiviral Agent 8 is classified under the category of nucleoside analogs, which are designed to mimic the natural nucleosides used in the synthesis of viral nucleic acids. This classification is essential as it allows the compound to interfere with viral replication processes. The development of these compounds has been motivated by the need for effective treatments against viral infections, especially in light of emerging viral threats.

Synthesis Analysis

The synthesis of Antiviral Agent 8 involves several key methodologies aimed at achieving efficient production. The synthetic route typically includes:

  1. Formation of Dihydroazolo Triazine: This is achieved through reactions involving 5-diazoazoles and various alkyl nitro compounds.
  2. Yield Optimization: The synthesis has been reported to yield between 25% and 53%, depending on the specific alkyl substituents used.
  3. Characterization Techniques: The synthesized compounds have been characterized using Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm their structures.

The methods utilized in synthesizing Antiviral Agent 8 demonstrate advancements in organic synthesis techniques, allowing for more efficient production compared to earlier methods.

Molecular Structure Analysis

Antiviral Agent 8 features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a triazine ring fused with an azole moiety.
  • Substituents: Alkyl groups at specific positions on the triazine ring contribute to its biological activity.
  • Data: Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, confirming its structural integrity and aiding in understanding its reactivity.
Chemical Reactions Analysis

Antiviral Agent 8 undergoes several chemical reactions during its synthesis and potential application:

  • Elimination Reactions: Upon heating, compounds can eliminate water molecules to form conjugated systems.
  • Reactivity with Viral Targets: The compound's structure allows it to interact with viral polymerases or proteases, inhibiting their activity and thus preventing viral replication.
  • Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts significantly influence both yield and purity during synthesis.
Mechanism of Action

The mechanism by which Antiviral Agent 8 exerts its antiviral effects involves:

  1. Inhibition of Viral Replication: By mimicking natural nucleotides, it integrates into viral RNA or DNA during replication.
  2. Interference with Enzymatic Activity: The compound may inhibit critical enzymes such as viral polymerases or proteases essential for viral maturation and replication.
  3. Data on Efficacy: Studies have shown that derivatives of Antiviral Agent 8 exhibit varying degrees of potency against different viruses, indicating a need for further optimization.
Physical and Chemical Properties Analysis

Antiviral Agent 8 possesses distinct physical and chemical properties:

These properties are crucial for determining the suitability of Antiviral Agent 8 for pharmaceutical applications.

Applications

The primary applications of Antiviral Agent 8 include:

  • Research in Antiviral Drug Development: It serves as a lead compound for developing new antiviral therapies targeting various viruses, including influenza and coronaviruses.
  • Potential Therapeutic Use: Given its mechanism of action, it may be explored as a treatment option for viral infections resistant to current therapies.
  • Molecular Modeling Studies: Computational studies are being conducted to predict interactions with viral proteins, aiding in the design of more effective analogs.

The ongoing research into Antiviral Agent 8 highlights its potential role in addressing public health challenges posed by viral infections.

Mechanistic Insights into Antiviral Activity

Molecular Targets in the Viral Life Cycle

Antiviral agents targeting the viral life cycle disrupt essential stages of viral replication. For DNA viruses like herpesviruses, key targets include:

  • Viral attachment/entry: Inhibitors block viral envelope glycoproteins (e.g., gB, gH/gL) from binding to host receptors (e.g., heparan sulfate, nectin-1), preventing viral fusion and cellular internalization [1] [4].
  • Genome replication: Nucleoside analogues (e.g., acyclovir) competitively inhibit viral DNA polymerases, while non-nucleoside inhibitors disrupt polymerase subunit interactions (e.g., UL30/UL42 in HSV) [1] [9].
  • Virion assembly/maturation: Agents like nitroxoline inhibit host furin proteases, preventing cleavage of precursor proteins (e.g., prM to M in flaviviruses) essential for viral maturation [5] [10].

Table 1: Key Molecular Targets of Antiviral Agents

Life Cycle StageMolecular TargetAntiviral Agent Class
Attachment/EntryViral glycoproteins (gB, gD)Fusion inhibitors
Genome ReplicationViral DNA polymeraseNucleoside analogues
MaturationHost furin proteases8-hydroxyquinoline derivatives

Inhibition of Viral Replication via Nucleoside/Nucleotide Analogue Incorporation

Nucleoside/nucleotide analogues (NAs) inhibit replication through strategic structural modifications:

  • Obligate chain termination: Analogues lacking a 3′-hydroxyl group (e.g., acyclovir, tenofovir) incorporate into nascent DNA but prevent phosphodiester bond formation with subsequent nucleotides, halting elongation [1] [3].
  • Non-obligate termination: Translocation inhibitors (e.g., islatravir/EFdA) retain the 3′-hydroxyl but incorporate 4′-ethynyl groups that sterically hinder polymerase translocation after integration. Similarly, 2′-methylated analogues (e.g., sofosbuvir) disrupt the hydrogen-bonding network in viral RNA-dependent RNA polymerases (RdRp) [3] [6].
  • Bifunctional conjugates: Hybrid molecules (e.g., AZT-azauracil conjugates) covalently bind reverse transcriptase near the active site while terminating DNA chains, reducing pyrophosphorolysis-mediated excision [3].

Table 2: Mechanisms of Nucleoside/Nucleotide Analogues

MechanismStructural FeatureExample Agents
Obligate termination3′-deoxy or acyclic sugarAcyclovir, Tenofovir
Non-obligate termination4′-ethynyl or 2′-methylIslatravir, Sofosbuvir
Bifunctional inhibitionConjugated enzyme inhibitorsAZT-azauracil hybrids

Host-Pathogen Interaction Modulation: Cellular Mechanism of Action

Host-targeted antivirals (HTAs) exploit cellular machinery co-opted by viruses:

  • Kinase modulation: Host kinases (e.g., MAPK, PI3K) phosphorylate viral proteins to enable replication. Kinase inhibitors (e.g., imatinib) block these events, reducing viral egress and genome synthesis [2] [4].
  • Metal ion chelation: 8-Hydroxyquinoline derivatives (e.g., clioquinol) chelate zinc or copper ions, disrupting metalloenzyme-dependent viral protease/polymerase functions and inducing oxidative stress in infected cells [5].
  • Immunomodulation: Agents like nitazoxanide amplify cytoplasmic RNA sensing pathways (e.g., RIG-I) and type I interferon responses, enhancing viral RNA degradation [1].

Comparative Efficacy Against Herpesviridae Family Members

Antiviral efficacy varies across herpesviruses due to differential activation of prodrugs and polymerase affinity:

  • HSV-1/2: Acyclovir triphosphate exhibits 30-fold greater inhibition of HSV polymerase (IC₅₀: 0.1–0.4 μM) versus human polymerases, driven by efficient phosphorylation via viral thymidine kinase [1] [4].
  • VZV: Valacyclovir (prodrug of acyclovir) achieves higher bioavailability, requiring 800 mg doses to surpass IC₅₀ for VZV (47.1 μM) due to lower phosphorylation efficiency [1] [8].
  • HHV-8: Cidofovir shows superior inhibition (IC₅₀: 0.43 μM) compared to ganciclovir (2.61 μM) or foscarnet (34.15 μM), attributed to its diphosphate form’s high affinity for viral polymerases [8].

Table 3: Comparative Activity Against Herpesviruses

VirusAgentIC₅₀ (μM)Therapeutic Ratio (Peak Serum Level/IC₅₀)
HHV-8Cidofovir0.43167
HHV-8Ganciclovir2.6112
HSV-1Acyclovir0.10900
CMVGanciclovir2.5*13*

Data from [1] [8] (CMV data from general literature)*

Role in Disrupting Viral Polymerase Function

Viral polymerases are prime targets due to structural distinctions from host enzymes:

  • Active site binding: Nucleoside triphosphate analogues (e.g., cidofovir diphosphate) compete with natural dCTP for incorporation into the polymerase catalytic site, exploiting minor differences in substrate binding pockets [1] [7].
  • Allosteric inhibition: Non-nucleoside inhibitors (e.g., protease inhibitors) disrupt polymerase subunit dimerization (e.g., UL54-UL44 in HCMV), preventing processive DNA synthesis [9].
  • Conformational interference: Sofosbuvir’s active metabolite (2′-F-2′-C-methyl-UTP) adopts a "north" sugar pucker conformation in HCV RdRp, mispositioning the catalytic residue S282 and preventing nucleotide translocation [3] [6].

Comprehensive List of Antiviral Compounds Cited:

  • Acyclovir
  • Valacyclovir
  • Ganciclovir
  • Cidofovir
  • Foscarnet
  • Sofosbuvir
  • Islatravir (EFdA)
  • Tenofovir
  • Nitroxoline
  • Clioquinol
  • Adefovir
  • Azidothymidine (AZT)
  • Ribonuclease-targeting chimeras (RIBOTACs)

Properties

Product Name

Antiviral agent 8

IUPAC Name

bis[2-(4-fluorophenyl)ethyl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C36H38F2O4

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C36H38F2O4/c1-27(11-7-13-29(3)35(39)41-25-23-31-15-19-33(37)20-16-31)9-5-6-10-28(2)12-8-14-30(4)36(40)42-26-24-32-17-21-34(38)22-18-32/h5-22H,23-26H2,1-4H3/b6-5+,11-7+,12-8+,27-9+,28-10+,29-13+,30-14+

InChI Key

COHLILLHOLDEPW-KUHDAXAFSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCCC1=CC=C(C=C1)F)C=CC=C(C)C(=O)OCCC2=CC=C(C=C2)F

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OCCC1=CC=C(C=C1)F)/C)/C)/C=C/C=C(/C(=O)OCCC2=CC=C(C=C2)F)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.